N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

Description

The exact mass of the compound N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N'-Bis(5-hydroxysalicylidene)ethylenediamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N'-Bis(5-hydroxysalicylidene)ethylenediamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

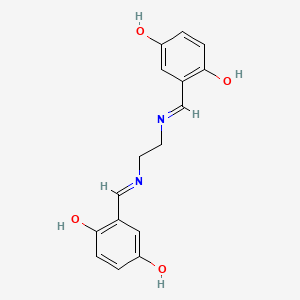

2-[2-[(2,5-dihydroxyphenyl)methylideneamino]ethyliminomethyl]benzene-1,4-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O4/c19-13-1-3-15(21)11(7-13)9-17-5-6-18-10-12-8-14(20)2-4-16(12)22/h1-4,7-10,19-22H,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQVXRKRRCLZZKX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)C=NCCN=CC2=C(C=CC(=C2)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124061-43-4 |

Source

|

| Record name | N,N'-Bis(5-hydroxysalicylidene)ethylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: Unveiling the Potential of a Versatile Schiff Base Ligand

An In-Depth Technical Guide to the Characterization of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a derivative of the well-known "salen" ligand, is a tetradentate Schiff base that has garnered significant interest in the scientific community. Its structure, featuring two phenolic hydroxyl groups and two imine nitrogens, provides four coordination sites, making it an exceptional chelating agent for a wide array of metal ions.[1][2][3] This ability to form stable metal complexes is the cornerstone of its utility in diverse fields such as catalysis, materials science, and analytical chemistry.[1] The addition of a hydroxyl group at the 5-position on each salicylaldehyde ring modifies the electronic properties and potential coordination behavior compared to the parent salen ligand, opening new avenues for research and application.

This guide offers a comprehensive technical overview of the essential methodologies employed to synthesize and rigorously characterize N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. As a Senior Application Scientist, the focus here is not merely on procedural steps but on the underlying scientific rationale, ensuring that each protocol is a self-validating system for generating reliable and reproducible data.

Part 1: Synthesis Pathway

The synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is typically achieved through a straightforward condensation reaction. This reaction forms the characteristic azomethine (imine) linkages (C=N) that define Schiff bases.

Core Synthesis Logic

The reaction involves the nucleophilic attack of the primary amine groups of ethylenediamine on the carbonyl carbons of two equivalents of 2,5-dihydroxybenzaldehyde (or 5-hydroxysalicylaldehyde). The subsequent dehydration drives the reaction to completion, yielding the desired Schiff base ligand. The choice of solvent, typically an alcohol like ethanol or methanol, is critical as it effectively dissolves the reactants while allowing the product, which is often less soluble, to precipitate upon formation, simplifying purification.[4][5]

Experimental Protocol: Synthesis

-

Reactant Preparation: Dissolve 2,5-dihydroxybenzaldehyde (20 mmol) in 15-20 mL of absolute ethanol in a round-bottom flask. Gentle warming may be required to achieve full dissolution.

-

Amine Addition: In a separate vessel, dissolve ethylenediamine (10 mmol) in 30 mL of absolute ethanol.

-

Condensation Reaction: Slowly add the ethylenediamine solution to the stirred aldehyde solution at room temperature.[4]

-

Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours to ensure the reaction goes to completion.[4] A color change and the formation of a precipitate are typically observed.

-

Isolation: After cooling the mixture to room temperature, and then further in an ice bath, collect the precipitate by filtration.

-

Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials.[4][5] The product can be further purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[4]

-

Drying: Dry the final product, a crystalline solid, in a vacuum desiccator over silica gel.[5]

Caption: Workflow for the synthesis of the target Schiff base.

Part 2: Physicochemical and Spectroscopic Characterization

A multi-faceted analytical approach is essential to confirm the identity, purity, and structural integrity of the synthesized compound.

Fundamental Properties

Confirming basic physical constants is the first step in characterization. The melting point, in particular, serves as a crucial indicator of purity; a sharp, well-defined melting point is characteristic of a pure substance.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [6] |

| Molecular Weight | 300.31 g/mol | [6] |

| Appearance | Yellow crystalline powder/flakes | [7] |

| Melting Point | ~127-128 °C (for parent salen) | [8] |

| Solubility | Insoluble in water | [8] |

Note: The melting point for the parent N,N'-Bis(salicylidene)ethylenediamine is provided as a reference; the 5-hydroxy derivative is expected to have a different but distinct melting point.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Causality: FT-IR spectroscopy is indispensable for identifying the key functional groups present in the molecule. The analysis confirms the successful formation of the imine bond and the persistence of the hydroxyl groups from the starting material.

Self-Validating Protocol:

-

Sample Preparation: Prepare a KBr pellet by grinding a small amount of the dried sample with spectroscopic grade KBr and pressing it into a thin, transparent disk. This ensures a uniform path length for the IR beam and minimizes scattering.

-

Data Acquisition: Record the spectrum in the range of 4000-400 cm⁻¹.

-

Validation: The spectrum is validated by the appearance of the C=N stretch and the disappearance of the C=O and primary amine (N-H) stretches from the starting materials.

Expected Characteristic Vibrations:

| Wavenumber (cm⁻¹) | Vibration Mode | Significance |

| ~3400 (broad) | O-H stretch | Confirms the presence of phenolic hydroxyl groups. Broadness indicates hydrogen bonding.[9] |

| ~3050 | Aromatic C-H stretch | Indicates the presence of the benzene rings. |

| ~2930 | Aliphatic C-H stretch | Corresponds to the ethylenediamine bridge.[9] |

| ~1630 | C=N stretch (imine) | Crucial peak: Confirms the formation of the Schiff base linkage.[9] |

| ~1500-1450 | C=C stretch | Aromatic ring vibrations. |

| ~1380 | C-N stretch | Vibration of the carbon-nitrogen single bond.[10] |

| ~1280 | C-O stretch | Phenolic C-O bond vibration. |

UV-Visible (UV-Vis) Spectroscopy

Causality: This technique probes the electronic transitions within the molecule, providing information about the conjugated π-system. Schiff bases like this one typically exhibit distinct absorption bands corresponding to π → π* and n → π* transitions.

Self-Validating Protocol:

-

Solution Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).

-

Data Acquisition: Record the absorption spectrum over a range of approximately 200-600 nm.

-

Validation: The presence of characteristic absorption maxima confirms the electronic structure. The position of these maxima can be sensitive to solvent polarity (solvatochromism), which can provide further insight into the electronic nature of the ground and excited states.[11]

Expected Electronic Transitions:

| Wavelength (λ_max) | Electronic Transition | Associated Chromophore |

| ~260 nm | π → π | Benzene ring |

| ~320 nm | π → π | Imine (C=N) group and conjugated system |

| ~400-450 nm | n → π* | Lone pair on imine nitrogen |

Note: These values are based on the parent salen ligand and may shift due to the electronic effect of the 5-hydroxy substituent. Studies show two primary absorption maxima around 260 and 320 nm.[11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: ¹H and ¹³C NMR are arguably the most powerful tools for unambiguous structural elucidation in solution. They provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for a complete mapping of the molecular skeleton.

Self-Validating Protocol:

-

Sample Preparation: Dissolve a few milligrams of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard.

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

-

Validation: The observed chemical shifts, signal integrations (for ¹H), and splitting patterns must be fully consistent with the proposed molecular structure.

Expected ¹H NMR Signals (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 | Singlet (broad) | 2H | Phenolic -OH | Deshielded due to strong intramolecular H-bonding with imine N.[14] |

| ~8.3 | Singlet | 2H | Imine -CH=N- | Deshielded due to the electronegativity of N and conjugation.[14] |

| ~7.3 - 6.8 | Multiplet | 6H | Aromatic C-H | Protons on the substituted benzene rings. |

| ~3.9 | Singlet | 4H | Ethylene -CH₂-CH₂- | Protons of the ethylenediamine bridge.[14] |

| (variable) | Singlet (broad) | 2H | 5-position -OH | Chemical shift can be variable and depend on concentration/solvent. |

Note: The signal for the 5-position hydroxyl group may exchange with residual water in the solvent, leading to a broad signal or its absence.

Part 3: Thermal Analysis

Understanding the thermal stability of a compound is critical for applications that may involve elevated temperatures, such as in catalysis or materials fabrication.

Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Causality: TGA measures the change in mass of a sample as a function of temperature, revealing its decomposition profile and thermal stability.[15] DSC measures the heat flow into or out of a sample during a temperature change, identifying phase transitions like melting, crystallization, and glass transitions.[16]

Self-Validating Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the sample (typically 5-10 mg) into an inert crucible (e.g., alumina).

-

Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[15]

-

Validation: The TGA curve should show distinct mass loss steps corresponding to the removal of residual solvent/water and the subsequent decomposition of the organic molecule.[9] The DSC curve should show an endothermic peak corresponding to the melting point observed visually.

Caption: Workflow for thermal analysis using TGA and DSC.

Expected Thermal Behavior:

-

< 200 °C: A small initial weight loss may be observed, corresponding to the loss of physically adsorbed water or residual solvent.[9]

-

> 200 °C: The major weight loss occurs, corresponding to the thermal decomposition of the organic ligand structure itself.[9]

Conclusion

The comprehensive characterization of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine through the integrated use of spectroscopic and thermal analysis provides an unambiguous confirmation of its structure, purity, and stability. This rigorous validation is a prerequisite for its successful application in advanced research and development, from designing novel catalysts to fabricating new functional materials. The methodologies outlined in this guide provide a robust framework for scientists to generate high-quality, reliable data for this versatile and promising Schiff base ligand.

References

- Synthesis and Characterization of Functionalized SBA-15 Mesoporous Silica by N, N´-Bis(salicylidene)ethylenediamine Schiff-Base. Journal of Nanostructures.

- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis. ChemicalBook.

- N,N'-Bis(salicylidene)ethylenediamine. Chem-Impex.

- Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). ResearchGate.

- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 1H NMR spectrum. ChemicalBook.

- N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2. ResearchGate.

- Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological act. MedCrave online.

- Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. MedCrave online.

- (PDF) UV-VIS Absorption Spectral Studies of N, N ′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. ResearchGate.

- N,N′-Bis (salicylidene) ethylenediamine (salen). ResearchGate.

- UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Iraqi Journal of Science.

- Article - UV-VIS Absorption Spectral Studies of N, N′-Bis(salicylidene)ethylenediamine (Salen) in Different Solvents. Digital Repository.

- (PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. ResearchGate.

- N,N -Bis(salicylidene)ethylenediamine 98 94-93-9. Sigma-Aldrich.

- N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. PubChem.

- Structure of N,N'–ethylenebis(salicylidenimine)& N,N'bis(benzoylacetone)Ethylenediamine respectively. ResearchGate.

- Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. TA Instruments.

- N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE. ChemicalBook.

- Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites. NIH.

- N,N'-Bis(salicylidene)ethylenediamine, 98%. Thermo Fisher Scientific.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online [medcraveonline.com]

- 3. researchgate.net [researchgate.net]

- 4. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. N,N'-Bis(5-hydroxysalicylidene)ethylenediamine | C16H16N2O4 | CID 2734276 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. A13885.22 [thermofisher.com]

- 8. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE | 94-93-9 [chemicalbook.com]

- 9. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. repository.uobaghdad.edu.iq [repository.uobaghdad.edu.iq]

- 14. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE(94-93-9) 1H NMR spectrum [chemicalbook.com]

- 15. Thermal and Colorimetric Parameter Evaluation of Thermally Aged Materials: A Study of Diglycidyl Ether of Bisphenol A/Triethylenetetramine System and Fique Fabric-Reinforced Epoxy Composites - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tainstruments.com [tainstruments.com]

An In-depth Technical Guide to the Chemical Properties of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

For Researchers, Scientists, and Drug Development Professionals

Foreword

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a Schiff base ligand, represents a class of compounds that has garnered significant attention in coordination chemistry and materials science. Its versatile chelating nature allows for the formation of stable complexes with a variety of metal ions, opening avenues for applications in catalysis, chemosensing, and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the chemical properties of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, offering insights into its synthesis, characterization, and potential applications, with a particular focus on its relevance to researchers and professionals in the field of drug development.

Synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

The synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is typically achieved through a condensation reaction between two equivalents of a 5-hydroxysalicylaldehyde derivative and one equivalent of ethylenediamine.[3][4] The reaction is often carried out in an alcoholic solvent, such as ethanol or methanol, and may be catalyzed by a few drops of a weak acid like acetic acid to facilitate the imine formation.[5]

Experimental Protocol: Synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Ethylenediamine

-

Absolute Ethanol

-

Glacial Acetic Acid (optional)

Procedure:

-

Dissolve 2,5-dihydroxybenzaldehyde (2 equivalents) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

In a separate container, dissolve ethylenediamine (1 equivalent) in absolute ethanol.

-

Slowly add the ethanolic solution of ethylenediamine dropwise to the stirred solution of 2,5-dihydroxybenzaldehyde at room temperature.[3]

-

(Optional) Add a few drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

-

Heat the reaction mixture to reflux and maintain it for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[3]

-

Upon completion, allow the reaction mixture to cool to room temperature. A precipitate of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine should form.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.[3]

-

The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[3]

-

Dry the purified product under vacuum to obtain N,N'-Bis(5-hydroxysalicylidene)ethylenediamine as a crystalline solid.

Caption: Synthesis workflow for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine.

Spectroscopic Characterization

The structural elucidation of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible (UV-Vis) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of a Schiff base provides characteristic signals for the azomethine proton (-CH=N-), aromatic protons, and the protons of the ethylenediamine bridge. For N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, the azomethine proton is expected to appear as a singlet in the range of 8.5-8.9 ppm.[6] The aromatic protons will exhibit multiplets in the aromatic region (typically 6.5-8.0 ppm), and the protons of the ethylenediamine bridge will likely appear as a singlet or a multiplet around 3.3-4.0 ppm.[7] The phenolic hydroxyl protons will give rise to a broad singlet, the chemical shift of which can be solvent-dependent.

¹³C NMR: The carbon NMR spectrum will show a characteristic signal for the imine carbon (-C=N-) in the range of 158-165 ppm.[6] The aromatic carbons and the carbons of the ethylenediamine bridge will also have distinct chemical shifts.

Expected NMR Data for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine:

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| -CH=N- (imine) | ~8.5-8.9 (s) | ~158-165 |

| Aromatic C-H | ~6.5-8.0 (m) | ~110-160 |

| -CH₂-CH₂- | ~3.3-4.0 (s or m) | ~50-60 |

| Phenolic O-H | Variable (br s) | - |

| Aromatic C-OH | - | ~150-160 |

Note: The exact chemical shifts can vary depending on the solvent used for analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is characterized by several key vibrational bands that confirm the presence of its functional groups.

Key FT-IR Absorption Bands:

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Phenolic) | Stretching | 3200-3500 (broad) |

| C-H (Aromatic) | Stretching | 3000-3100 |

| C=N (Imine) | Stretching | 1600-1630 |

| C=C (Aromatic) | Stretching | 1450-1600 |

| C-O (Phenolic) | Stretching | 1200-1300 |

The presence of a strong absorption band around 1600-1630 cm⁻¹ is a clear indication of the formation of the imine bond.[8]

UV-Visible (UV-Vis) and Fluorescence Spectroscopy

N,N'-Bis(salicylidene)ethylenediamine ("salen") and its derivatives typically exhibit two major absorption bands in their UV-Vis spectra.[3][9] An intense band around 260 nm is attributed to a π→π* transition, while a broader band around 320 nm is assigned to another π→π* transition with some n→π* character involving the C=N chromophore.[3][9] The 5-hydroxy substitution in the title compound is expected to cause a slight red-shift (bathochromic shift) in these absorption maxima.

These compounds can also be fluorescent. Upon excitation, they can exhibit emission in the visible region, a property that is highly sensitive to the local environment and the presence of metal ions.[2][10] This fluorescence can be quenched or enhanced upon complexation with metal ions, forming the basis for their application as chemosensors.[10]

Electrochemical Properties

The electrochemical behavior of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine can be investigated using techniques like cyclic voltammetry (CV). The redox properties of the ligand are of interest as they can influence the catalytic activity of its metal complexes. The phenolic hydroxyl groups and the imine linkages are potential sites for electrochemical oxidation or reduction.

Experimental Protocol: Cyclic Voltammetry

Apparatus and Reagents:

-

Potentiostat with a three-electrode cell (working electrode, reference electrode, counter electrode)[11]

-

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine solution in a suitable solvent (e.g., acetonitrile, DMF)

-

Supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆)[12]

-

Inert gas (e.g., argon or nitrogen) for deoxygenation

Procedure:

-

Prepare a solution of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine of a known concentration in the chosen solvent containing the supporting electrolyte.

-

Assemble the three-electrode cell with the working electrode (e.g., glassy carbon), the reference electrode (e.g., Ag/AgCl), and the counter electrode (e.g., platinum wire).[11]

-

Deoxygenate the solution by bubbling with an inert gas for at least 15-20 minutes.[13]

-

Record the cyclic voltammogram by scanning the potential over a defined range and at a specific scan rate (e.g., 100 mV/s).[14]

-

Analyze the resulting voltammogram to determine the redox potentials (oxidation and reduction peaks) of the compound.

Caption: A typical three-electrode setup for cyclic voltammetry.

Applications in Research and Drug Development

The unique chemical properties of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine and its metal complexes make them valuable in various research and development areas.

Coordination Chemistry and Catalysis

As a tetradentate ligand, N,N'-Bis(5-hydroxysalicylidene)ethylenediamine readily forms stable complexes with a wide range of transition metals.[4][15] These metal complexes have shown significant catalytic activity in various organic reactions, including oxidation and epoxidation reactions.[1] The electronic and steric properties of the ligand can be tuned by modifying the substituents on the salicylaldehyde rings, thereby influencing the catalytic performance of the metal center.[4]

Chemosensing

The fluorescence properties of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine make it a promising candidate for the development of fluorescent chemosensors for metal ion detection.[10] The binding of a specific metal ion to the ligand can lead to a measurable change in the fluorescence intensity or a shift in the emission wavelength, allowing for sensitive and selective detection.[10][16]

Biological Activity and Drug Development

Schiff base metal complexes have been extensively studied for their biological activities, including antibacterial, antifungal, and anticancer properties.[4][17] Iron complexes of related salicylidene-based ligands have been shown to induce cell death in cancer cells through the generation of reactive oxygen species (ROS) and DNA binding, leading to apoptosis.[18] While specific cytotoxicity data for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is not widely available, the antiproliferative effects of its halogenated iron(III) complexes have been investigated, demonstrating their potential as anticancer agents.[17] Further research into the biological activities of this specific ligand and its complexes could lead to the development of novel therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 4. medcraveonline.com [medcraveonline.com]

- 5. researchgate.net [researchgate.net]

- 6. acikerisim.comu.edu.tr [acikerisim.comu.edu.tr]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. jns.kashanu.ac.ir [jns.kashanu.ac.ir]

- 9. scienceopen.com [scienceopen.com]

- 10. Highly sensitive and selective determination of cupric ions by using N,N'-bis(salicylidene)-o-phenylenediamine as fluorescent chemosensor and related applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ossila.com [ossila.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sterically Induced Enhancement in the Electrochemical Stability of Salen-Type Cathode Materials | MDPI [mdpi.com]

- 15. chemimpex.com [chemimpex.com]

- 16. A New bis(rhodamine)-Based Fluorescent Chemosensor for Fe3+ - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to N,N'-Bis(5-hydroxysalicylidene)ethylenediamine: A Versatile Chelating Ligand for Research and Drug Development

This technical guide provides a comprehensive overview of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, CAS number 124061-43-4, a Schiff base ligand with significant potential in coordination chemistry, materials science, and pharmaceutical research. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, characterization, and prospective applications, grounded in established scientific principles and methodologies.

Introduction: Unveiling a Multifaceted Schiff Base

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is a Schiff base ligand, a class of compounds characterized by the presence of a carbon-nitrogen double bond (imine group). This particular molecule is synthesized from the condensation of two equivalents of 2,5-dihydroxybenzaldehyde with one equivalent of ethylenediamine. The presence of hydroxyl and imine groups in its structure makes it an excellent chelating agent, capable of forming stable complexes with a variety of metal ions. This property is central to its diverse applications, ranging from the development of novel catalysts and sensors to its exploration as a potential therapeutic agent. Its synonyms include N,N′-Bis(2,5-dihydroxybenzylidene)-1,2-diaminoethane (DHSalen).

The core structure of this ligand, often referred to as a "salen" type ligand, provides a versatile scaffold that can be chemically modified to fine-tune its electronic and steric properties, thereby influencing its coordination behavior and biological activity. The additional hydroxyl group at the 5-position of the salicylidene rings, as compared to the more common N,N'-Bis(salicylidene)ethylenediamine, is expected to enhance its metal-chelating properties and potentially modulate its biological effects.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is paramount for its application in research and development.

| Property | Value | Source |

| CAS Number | 124061-43-4 | [1] |

| Molecular Formula | C₁₆H₁₆N₂O₄ | [2] |

| Molecular Weight | 300.31 g/mol | [2] |

| Appearance | Dark Yellow Crystalline Powder | [3] |

| Melting Point | 260 °C | [3] |

| Solubility | Soluble in DMSO, DMF, and other polar organic solvents. | General knowledge for salen-type ligands |

Spectroscopic Characterization

The structural integrity and purity of synthesized N,N'-Bis(5-hydroxysalicylidene)ethylenediamine are confirmed through various spectroscopic techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum is expected to show characteristic absorption bands for the O-H stretching of the phenolic hydroxyl groups, the C=N stretching of the imine group, and the aromatic C=C stretching vibrations. The presence of the imine peak is a key indicator of successful Schiff base formation.[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of the hydrogen atoms in the molecule. Key signals include those for the aromatic protons, the ethylene bridge protons, the imine proton, and the hydroxyl protons.[3]

-

¹³C NMR: The carbon-13 NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom, including the aromatic carbons, the ethylene bridge carbons, and the imine carbon.[3]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).[3]

Synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

The synthesis of this Schiff base is a straightforward condensation reaction. The following protocol is based on established methods for the preparation of similar salen-type ligands.[3]

Synthesis Workflow

Caption: A schematic workflow for the synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine.

Detailed Experimental Protocol

Materials:

-

2,5-Dihydroxybenzaldehyde

-

Ethylenediamine

-

Absolute Ethanol

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle and magnetic stirrer

-

Filtration apparatus

Procedure:

-

Dissolution of Aldehyde: In a round-bottom flask, dissolve 2,5-dihydroxybenzaldehyde (2 equivalents) in a suitable volume of absolute ethanol with gentle heating and stirring.

-

Addition of Diamine: To the stirred solution of the aldehyde, slowly add a solution of ethylenediamine (1 equivalent) dissolved in a small amount of absolute ethanol.

-

Reaction: The reaction mixture is then refluxed for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, the mixture is cooled to room temperature, which typically induces the precipitation of the Schiff base product. The precipitate is collected by filtration.

-

Purification: The collected solid is washed with cold ethanol to remove any unreacted starting materials and impurities. The purified product is then dried under vacuum.

Expected Yield: 95%[3]

Potential Applications in Drug Development and Research

The unique chemical structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine underpins its potential in various research and development areas, particularly in the pharmaceutical sector. Its biological activity is likely linked to its ability to chelate metal ions, which are essential for many biological processes.

Cytotoxic and Anticancer Potential

Structurally related N,N'-bis(2-hydroxybenzyl)ethylenediamine derivatives have demonstrated cytotoxic activity against human cancer cell lines.[4] The proposed mechanisms for this activity include:

-

Induction of Apoptosis: These compounds may trigger programmed cell death (apoptosis) in cancer cells.

-

Cell Cycle Arrest: They have been shown to cause arrest at different phases of the cell cycle, thereby inhibiting cancer cell proliferation.[4]

-

Mitochondrial Dysfunction: A key observation is the loss of mitochondrial membrane potential, which is a critical event in the intrinsic pathway of apoptosis.[4]

While these findings are for related compounds, they strongly suggest that N,N'-Bis(5-hydroxysalicylidene)ethylenediamine could exhibit similar anticancer properties. The additional hydroxyl group may enhance its metal-chelating ability, potentially leading to more potent biological effects.

Modulation of Oxidative Stress

The chelation of transition metals like iron and copper is a critical aspect of managing oxidative stress. These metals can participate in the Fenton reaction, leading to the generation of highly reactive hydroxyl radicals. By sequestering these metal ions, N,N'-Bis(5-hydroxysalicylidene)ethylenediamine could act as an antioxidant. Conversely, its metal complexes, particularly with manganese, have been shown to possess superoxide dismutase (SOD) and catalase mimetic properties, suggesting a role in enzymatic antioxidant defense.[5] The ligand itself could also exhibit pro-oxidant activity under certain conditions, a property that can be exploited for cancer therapy, where elevated reactive oxygen species (ROS) levels can selectively kill cancer cells.

Potential Signaling Pathway Involvement

Caption: A proposed logical relationship of the potential mechanism of action for N,N'-Bis(5-hydroxysalicylidene)ethylenediamine.

While direct evidence for the specific signaling pathways modulated by the free ligand is still emerging, research on its metal complexes provides valuable clues. For instance, iron(III) complexes of related salen ligands have been shown to be taken up by cancer cells via the transferrin receptor and can induce ferroptosis, a form of iron-dependent cell death.[6] This suggests that the ligand, by influencing intracellular iron homeostasis, could indirectly impact these pathways. Further research is warranted to elucidate the precise signaling cascades affected by N,N'-Bis(5-hydroxysalicylidene)ethylenediamine.

Safety and Handling

Based on the Safety Data Sheets (SDS) for related compounds, N,N'-Bis(5-hydroxysalicylidene)ethylenediamine should be handled with appropriate care in a laboratory setting.

-

Hazards: It is classified as causing skin and serious eye irritation. Inhalation of dust should be avoided.

-

Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood to avoid dust inhalation.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Store in a cool, dry place away from oxidizing agents.

-

Conclusion and Future Directions

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is a versatile and accessible Schiff base ligand with considerable potential in various scientific domains. Its straightforward synthesis, coupled with its strong metal-chelating properties, makes it an attractive candidate for the development of novel materials and therapeutic agents. The preliminary evidence from structurally related compounds points towards promising cytotoxic and antioxidant/pro-oxidant activities, warranting further investigation into its specific mechanisms of action and its effects on cellular signaling pathways. Future research should focus on a more detailed biological evaluation of the free ligand, including its ADME/Tox profile, to fully realize its potential in drug development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benchchem.com [benchchem.com]

- 4. Cytotoxic activity of N, N'-Bis (2-hydroxybenzyl) ethylenediamine derivatives in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medcraveonline.com [medcraveonline.com]

- 6. pubs.acs.org [pubs.acs.org]

Molecular structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

An In-depth Technical Guide to the Molecular Structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

Authored by: Gemini, Senior Application Scientist

Abstract

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a salen-type Schiff base ligand, stands as a cornerstone in the field of coordination chemistry. Its unique molecular architecture, characterized by a tetradentate N₂O₂ donor set and profound intramolecular hydrogen bonding, imparts exceptional stability to its metal complexes. This guide provides a comprehensive exploration of its molecular structure, from synthesis and spectroscopic characterization to the theoretical underpinnings of its stability. We delve into the causality behind its structural features and provide validated protocols for its synthesis and analysis, offering field-proven insights for researchers, chemists, and professionals in drug development.

Introduction: The Architectural Significance of a Salen-Type Ligand

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine belongs to the widely studied class of Schiff bases, which are formed by the condensation of a primary amine with an aldehyde or ketone.[1][2] Specifically, it is a "salen" ligand, a contraction of salicylaldehyde and ethylenediamine. These tetradentate chelating ligands are renowned for their ability to form stable, often planar, complexes with a wide array of transition metal ions.[3][4] The addition of a hydroxyl group at the 5-position on each salicylidene ring modifies the electronic properties of the ligand, enhancing its potential for applications in catalysis, materials science, and importantly, in the design of metallodrugs targeting specific biological pathways.[5]

The defining feature of this molecule is the strong intramolecular hydrogen bonding between the phenolic hydroxyl groups and the imine nitrogen atoms. This interaction forces the molecule into a largely planar conformation and creates a quasi-aromatic six-membered ring, a phenomenon known as Resonance-Assisted Hydrogen Bonding (RAHB).[6] This structural rigidity and electronic delocalization are pivotal to the stability and reactivity of its subsequent metal complexes. Understanding this molecular framework is therefore fundamental to harnessing its capabilities.

Molecular Synthesis and Mechanistic Insight

The synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is a classic example of Schiff base condensation. The reaction proceeds via nucleophilic addition of the primary amine (ethylenediamine) to the carbonyl carbon of the aldehyde (a derivative of salicylaldehyde), followed by dehydration to form the characteristic carbon-nitrogen double bond (imine).[1]

Experimental Protocol: Synthesis of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

This protocol provides a reliable method for the synthesis and purification of the title compound.

Materials:

-

2,5-dihydroxybenzaldehyde (or 5-hydroxysalicylaldehyde)

-

Ethylenediamine

-

Absolute Ethanol

Procedure:

-

Aldehyde Solution: In a 100 mL round-bottom flask, dissolve 40 mmol of 2,5-dihydroxybenzaldehyde in 20 mL of absolute ethanol. Stir the solution gently at room temperature to ensure complete dissolution.

-

Amine Solution: In a separate beaker, dissolve 20 mmol of ethylenediamine in 30 mL of absolute ethanol.

-

Condensation Reaction: Add the ethylenediamine solution dropwise to the stirred aldehyde solution over 10 minutes. The reaction is typically exothermic.

-

Reflux: Fit the flask with a condenser and reflux the reaction mixture with continuous stirring for 2-4 hours. A yellow precipitate will form as the reaction progresses.[7]

-

Isolation: After the reflux period, cool the mixture to room temperature and then place it in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the yellow crystalline product by filtration using a Büchner funnel. Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials.

-

Drying: Dry the product in a vacuum oven at 60°C for several hours. The expected yield is typically high, often around 90%.[8]

Causality: The choice of ethanol as a solvent is strategic; it readily dissolves the reactants while allowing the less soluble Schiff base product to precipitate upon formation, driving the equilibrium towards the product. Refluxing provides the necessary activation energy for the dehydration step, ensuring a high conversion rate.

Caption: High-level workflow for the synthesis of the title compound.

Elucidation of the Molecular Structure

The structural integrity of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is confirmed through a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Core Structure and Tautomerism

The molecule consists of two 5-hydroxysalicylidene units linked by an ethylenediamine bridge. In solution and the solid state, it predominantly exists in the phenol-imine tautomeric form rather than the keto-amine form.[9] This stability is overwhelmingly due to the formation of two strong intramolecular O-H···N hydrogen bonds.

Caption: The enol-imine tautomer stabilized by O-H···N hydrogen bonds.

This hydrogen bonding creates a planar six-membered ring, contributing to the overall planarity of the ligand. This structural feature is critical for its function in coordination chemistry, as it provides a rigid, pre-organized cavity for binding metal ions.[3] The π-electron delocalization within this quasi-aromatic ring further stabilizes the molecule.[6]

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the key functional groups. The absence of a sharp O-H stretch around 3600 cm⁻¹ and the presence of a very broad absorption band in the 2500-3200 cm⁻¹ range is a hallmark confirmation of strong intramolecular hydrogen bonding.[3] The C=N imine stretch is another critical diagnostic peak.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Significance |

| O-H Stretch (H-bonded) | 3200 - 2500 (broad) | Confirms strong intramolecular hydrogen bonding.[3] |

| C-H Stretch (Aromatic) | 3100 - 3000 | Indicates the presence of the benzene rings. |

| C=N Stretch (Imine) | 1630 - 1610 | Diagnostic peak for Schiff base formation.[10] |

| C=C Stretch (Aromatic) | 1600 - 1450 | Confirms the aromatic rings. |

| C-O Stretch (Phenolic) | ~1280 | Indicates the phenolic ether linkage. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy confirms the molecular symmetry and proton/carbon environments. Due to the molecule's C₂ symmetry, the number of signals is halved from what would be expected for an asymmetric structure.

-

¹H NMR:

-

OH Proton: A highly deshielded singlet appearing far downfield (δ > 13 ppm) is characteristic of a strongly hydrogen-bonded phenolic proton.[11]

-

CH=N Proton: A singlet around δ 8.0-8.5 ppm corresponds to the imine proton.[11]

-

Aromatic Protons: Multiplets in the δ 6.8-7.4 ppm range.

-

CH₂-CH₂ Protons: A singlet around δ 3.9-4.7 ppm for the four equivalent protons of the ethylenediamine bridge.[11]

-

-

¹³C NMR:

-

C=N Carbon: A signal around δ 160-170 ppm.

-

Aromatic Carbons: Signals in the δ 110-160 ppm range.

-

CH₂-CH₂ Carbons: A signal around δ 50-60 ppm.

-

UV-Visible Spectroscopy: The UV-Vis spectrum of salen-type ligands typically shows multiple absorption bands in the 200-450 nm range. These bands arise from π → π* and n → π* electronic transitions within the aromatic rings and the imine C=N chromophore.[1][12] Transitions involving the conjugated system are often observed around 320 nm and 410 nm.[1]

Relevance in Research and Drug Development

The well-defined molecular structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine makes it a versatile platform for scientific innovation.

-

Coordination Chemistry: It acts as a robust tetradentate (N₂O₂) chelating agent, forming highly stable complexes with metals like Fe(III), Co(II), Ni(II), Cu(II), and Zn(II).[1][5][10] The geometry and electronic properties of the resulting metallo-complexes can be fine-tuned for specific applications.

-

Drug Development: Metal complexes derived from this ligand are actively investigated as potential therapeutic agents.[13] The ligand can stabilize a metal ion, which can then interact with biological targets. For example, iron-salen complexes have shown promise as anticancer agents by inducing reactive oxygen species (ROS) formation within cancer cells.[11][13]

-

Sensors and Catalysis: The ability to selectively bind specific metal ions makes it a valuable component in the development of chemical sensors for environmental monitoring.[5] Furthermore, its metal complexes are effective catalysts for a variety of organic transformations.

Caption: A typical workflow for the structural characterization of the ligand.

Conclusion

The molecular structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine is a testament to elegant chemical design. Its synthesis is straightforward, yet its structure is rich with features—most notably the stabilizing intramolecular hydrogen bonds—that make it an exemplary chelating agent. The detailed understanding of its spectroscopic signatures provides a self-validating system for its identification and purity assessment. For researchers in medicinal chemistry and materials science, this molecule is not merely a compound but a foundational scaffold upon which countless innovations in catalysis, sensing, and therapeutics can be built.

References

-

Dziembowska, T. (2000). Resonance Assisted Intramolecular Hydrogen Bond in Schiff Bases. Polish Journal of Chemistry. Available from: [Link]

-

ResearchGate. Synthetic route to N,N'-bis(salicylidene)ethylenediamine (denoted ligand). Available from: [Link]

-

ResearchGate. N , N' -bis(salicylidene)ethylenediamine. Synthesis of SalenH 2 . From ref. 21. Available from: [Link]

-

Bhowmick, A., et al. (2021). Hydrogen bond mediated intermolecular magnetic coupling in mononuclear high spin iron(iii) Schiff base complexes. Dalton Transactions. Available from: [Link]

-

Gavran, E., et al. (2007). Intramolecular hydrogen bonding and tautomerism in Schiff bases. Journal of Chemical Sciences. Available from: [Link]

-

ResearchGate. Synthesis of the salen-type Schiff base H2L and its metal complexes. Available from: [Link]

-

ResearchGate. N,N′-Bis(salicylidene)ethylenediamine (salen). Available from: [Link]

-

Royal Society of Chemistry. Efficient electrolyte of N,N′-bis(salicylidene)ethylenediamine zinc(ii) iodide in dye-sensitized solar cells. New Journal of Chemistry. Available from: [Link]

-

Dziembowska, T., et al. (2018). Specific Features of Intramolecular Proton Transfer Reaction in Schiff Bases. Molecules. Available from: [Link]

-

Nworie, F. S. (2016). Bis(salicylidene) ethylenediamine(salen) and bis(salicylidene) ethylenediamine-metal complexes: from structure to biological activity. Journal of Analytical & Pharmaceutical Research. Available from: [Link]

-

Nworie, F. S. (2016). Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. MedCrave online. Available from: [Link]

-

Semantic Scholar. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Available from: [Link]

-

PubMed. Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution. Available from: [Link]

-

PubChem. N,N'-Bis(5-hydroxysalicylidene)ethylenediamine. Available from: [Link]

-

ResearchGate. Structure of N,N'–ethylenebis(salicylidenimine)& N,N'bis(benzoylacetone)Ethylenediamine respectively. Available from: [Link]

-

Husin, N. (2017). Synthesis, Characterizations of Co(II) Complex of N,N'-Bis(Salicylidene)Ethylenediamine as Anti Corrosion Screening. Universiti Teknologi MARA. Available from: [Link]

-

Burkhanova, T. M., et al. (2022). Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins. Journal of the Iranian Chemical Society. Available from: [Link]

-

Heffeter, P., et al. (2023). Design, Synthesis, Electrochemical, and Biological Evaluation of Fluorescent Chlorido[N,N′-bis(methoxy/hydroxy)salicylidene-1,2-bis(4-methoxyphenyl)ethylenediamine]iron(III) Complexes as Anticancer Agents. Journal of Medicinal Chemistry. Available from: [Link]

-

ResearchGate. (PDF) Bis(Salicylidene)Ethylenediamine(Salen) and Bis(Salicylidene)Ethylenediamine-Metal Complexes: from Structure to Biological Activity. Available from: [Link]

-

Kandioller, W., et al. (2024). Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents. PMC. Available from: [Link]

-

OmicsDI. Naphthalene-based bis-N-salicylidene aniline dyes: Crystal structures, Hirshfeld surface analysis, computational study and molecular docking with the SARS-CoV-2 proteins. Available from: [Link]

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. researchgate.net [researchgate.net]

- 3. Bis(Salicylidene) Ethylenediamine(Salen) and Bis(Salicylidene) Ethylenediamine-Metal Complexes: from Structure to Biological Activity - MedCrave online [medcraveonline.com]

- 4. Page loading... [guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. rcin.org.pl [rcin.org.pl]

- 7. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE synthesis - chemicalbook [chemicalbook.com]

- 8. N,N'-BIS(SALICYLIDENE)ETHYLENEDIAMINE | 94-93-9 [chemicalbook.com]

- 9. ias.ac.in [ias.ac.in]

- 10. ir.uitm.edu.my [ir.uitm.edu.my]

- 11. Design, synthesis, and biological evaluation of novel halogenated chlorido[N,N′-bis(salicylidene)-1,2-bis(3-methoxyphenyl)ethylenediamine]iron(III) complexes as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Spectroscopic studies of fluorescent dye N, N'- bis(2-hydroxy-5-methyl-benzylidene)-1,2-ethanediamine and its DNA complex in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

The Genesis and Ascendancy of Salen-Type Schiff Bases: A Technical Guide for Modern Research

Abstract

This technical guide provides an in-depth exploration of the discovery, history, and evolving applications of salen-type Schiff bases and their metal complexes. From their initial synthesis in the early 20th century to their current prominence in asymmetric catalysis, materials science, and medicinal chemistry, this document offers researchers, scientists, and drug development professionals a comprehensive overview of this remarkable class of compounds. The guide is structured to provide not only historical context but also practical, field-proven insights into their synthesis, characterization, and application. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this guide aims to be an indispensable resource for both seasoned experts and newcomers to the field.

A Serendipitous Discovery: The Dawn of Salen Chemistry

The journey of salen-type Schiff bases began in 1933, a time of burgeoning exploration in coordination chemistry. The seminal work, led by Paul Pfeiffer, a notable student of the father of coordination chemistry Alfred Werner, first introduced these versatile ligands to the scientific community.[1][2][3] Pfeiffer and his colleagues, Breith, Lübbe, and Tsumaki, published their findings in Justus Liebigs Annalen der Chemie, detailing the synthesis of what they termed "tricyclische orthokondensierte Nebenvalenzringe" (tricyclic ortho-fused secondary valence rings).[1][2] Their initial work laid the foundation for a class of compounds that would, decades later, become indispensable in numerous scientific disciplines.[2]

The initial synthesis was elegant in its simplicity: the condensation reaction of salicylaldehyde with a diamine, such as ethylenediamine.[4][5] This straightforward procedure yielded a tetradentate ligand with a characteristic N₂O₂ donor set, capable of forming stable complexes with a wide array of metal ions.[5]

The Art of Synthesis: From Foundational Ligands to Chiral Architectures

The synthetic accessibility of salen-type ligands is a cornerstone of their enduring appeal. The fundamental reaction remains a condensation of a salicylaldehyde derivative with a diamine, a process that is both efficient and highly modular.[4] This modularity allows for the fine-tuning of the ligand's steric and electronic properties by introducing substituents on either the salicylaldehyde or the diamine backbone.

General Synthesis of Salen-Type Ligands

The synthesis typically involves the reaction of two equivalents of a substituted salicylaldehyde with one equivalent of a diamine in a suitable solvent, often ethanol, with refluxing.[6]

Experimental Protocol: Synthesis of Unsubstituted SalenH₂

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2.0 equivalents of salicylaldehyde in absolute ethanol.

-

Addition of Diamine: To this solution, add 1.0 equivalent of ethylenediamine dropwise with stirring.

-

Reaction: Heat the mixture to reflux for 1-2 hours. A yellow precipitate of the salen ligand will form.

-

Isolation and Purification: Cool the reaction mixture to room temperature. Collect the yellow solid by vacuum filtration, wash with cold ethanol, and dry in vacuo. The product is typically of high purity without the need for further purification.

dot graph "Salen_Synthesis_Workflow" { layout=dot; rankdir="LR"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label = "General workflow for the synthesis of SalenH₂."; fontsize = 10; }

The Advent of Chirality: Jacobsen's Catalyst

A pivotal moment in the history of salen ligands was the development of chiral variants, most notably Jacobsen's catalyst.[7] This manganese(III) complex of a chiral salen ligand, derived from (1R,2R)-(-)-1,2-diaminocyclohexane, revolutionized asymmetric catalysis, particularly in the epoxidation of unfunctionalized olefins.[7][8]

Experimental Protocol: Synthesis of (R,R)-Jacobsen's Catalyst

This synthesis is a multi-step process that begins with the resolution of racemic 1,2-diaminocyclohexane.

Step 1: Resolution of 1,2-Diaminocyclohexane

-

A mixture of cis- and trans-1,2-diaminocyclohexane is resolved using L-(+)-tartaric acid. The diastereomeric salt of the (R,R)-diamine has low aqueous solubility and can be selectively crystallized.[9]

Step 2: Synthesis of the Chiral Salen Ligand

-

The resolved (R,R)-1,2-diaminocyclohexane tartrate salt is reacted with two equivalents of 3,5-di-tert-butylsalicylaldehyde in ethanol to form the chiral Schiff base ligand.[9]

Step 3: Metallation to Form Jacobsen's Catalyst

-

The chiral salen ligand is dissolved in absolute ethanol and heated to reflux.

-

Manganese(II) acetate tetrahydrate (2.0 equivalents) is added, and the mixture is refluxed.

-

Air is bubbled through the solution to oxidize the Mn(II) to Mn(III).

-

Lithium chloride is added to yield the final chloro-manganese(III) complex.[7][9]

dot graph "Jacobsen_Catalyst_Synthesis" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption { label = "Synthesis pathway for Jacobsen's Catalyst."; fontsize = 10; }

Expanding the Family: Synthesis of Salan Ligands

A significant modification to the salen framework is the reduction of the imine bonds to create salan ligands. This transformation results in more flexible and often more stable metal complexes.

Experimental Protocol: Synthesis of a Salan Ligand

-

Dissolution: Dissolve the parent salen ligand in a suitable solvent such as methanol or THF.

-

Reduction: Cool the solution in an ice bath and add a reducing agent, typically sodium borohydride (NaBH₄), portion-wise.

-

Quenching and Extraction: After the reaction is complete, quench with water and extract the product into an organic solvent like dichloromethane.

-

Purification: Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting salan ligand, often by recrystallization.

Deciphering the Structure: A Guide to Characterization

The unambiguous characterization of salen-type ligands and their metal complexes is crucial for understanding their properties and reactivity. A combination of spectroscopic and analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable for confirming the formation of the salen ligand.

-

¹H NMR: Key diagnostic signals include the disappearance of the aldehyde proton (around 9-10 ppm) and the appearance of the imine proton (HC=N) as a singlet between 8.0 and 9.0 ppm. The phenolic -OH proton often appears as a broad singlet at a downfield chemical shift (around 13 ppm) due to intramolecular hydrogen bonding.[10][11] Upon coordination to a diamagnetic metal, the phenolic proton signal disappears. The chemical shifts of the imine and aromatic protons are also affected by coordination, with the magnitude and direction of the shift dependent on the metal ion.[12][13]

-

¹³C NMR: The formation of the imine bond is confirmed by the appearance of a signal for the imine carbon (C=N) in the range of 160-170 ppm.[6]

| Proton | Typical Chemical Shift (ppm) in SalenH₂ | Change upon Coordination to Diamagnetic Metal |

| Phenolic -OH | ~13.0 (broad singlet) | Disappears |

| Imine -CH=N- | ~8.0 - 9.0 (singlet) | Shifts |

| Aromatic C-H | ~6.5 - 7.5 (multiplets) | Shifts |

| Ethylene bridge -CH₂-CH₂- | ~3.5 - 4.0 (singlet or multiplet) | Shifts |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for observing the coordination of the metal ion to the N₂O₂ donor atoms of the salen ligand.

-

ν(C=N) Stretch: The imine C=N stretching vibration in the free ligand typically appears around 1610-1640 cm⁻¹.[6][14] Upon coordination to a metal ion, this band shifts to a lower frequency, indicating a decrease in the C=N bond order due to the donation of electron density from the nitrogen to the metal.[6][14]

-

ν(C-O) Stretch: The phenolic C-O stretching vibration, found around 1280 cm⁻¹ in the free ligand, shifts to a higher frequency upon metal coordination. This is indicative of the formation of a metal-phenolate bond.

-

Appearance of ν(M-N) and ν(M-O) bands: In the far-IR region, new bands corresponding to the metal-nitrogen and metal-oxygen stretching vibrations appear, typically in the ranges of 450-580 cm⁻¹ and 450-470 cm⁻¹, respectively.[15]

UV-Visible (UV-Vis) Spectroscopy

The electronic spectra of salen complexes provide insights into the electronic transitions within the molecule and are sensitive to the identity of the metal ion.

-

Ligand-Based Transitions: In the UV region, intense absorption bands are observed, which are attributed to π → π* and n → π* transitions within the aromatic rings and the imine groups of the ligand.[16][17]

-

Charge-Transfer and d-d Transitions: Upon complexation, new bands may appear in the visible region. These can be assigned to ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transitions. For transition metal complexes with d-electrons, weak d-d transitions may also be observed.[16][18] The positions and intensities of these bands are highly dependent on the specific metal ion and the coordination geometry.[18]

Single-Crystal X-ray Diffraction

This technique provides the most definitive structural information, revealing precise bond lengths, bond angles, and the overall coordination geometry of the metal center in the solid state.

A Legacy of Innovation: The Evolving Applications of Salen Complexes

The initial interest in salen complexes has blossomed into a vast and diverse field of research, with applications spanning catalysis, materials science, and medicine.

Catalysis: Masters of Asymmetric Synthesis

The most significant impact of salen complexes has arguably been in the field of asymmetric catalysis. Chiral salen-metal complexes are highly effective catalysts for a wide range of enantioselective transformations.[1]

-

Jacobsen-Katsuki Epoxidation: As previously mentioned, the development of Jacobsen's catalyst led to a breakthrough in the enantioselective epoxidation of unfunctionalized olefins.[7][8] The proposed mechanism involves the formation of a high-valent manganese-oxo species that delivers the oxygen atom to the alkene in a stereocontrolled manner.[8] The bulky tert-butyl groups on the salicylaldehyde moieties play a crucial role in directing the approach of the substrate, leading to high enantioselectivity.[7]

dot graph "Jacobsen_Epoxidation_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label = "Simplified catalytic cycle of Jacobsen epoxidation."; fontsize = 10; }

-

Other Asymmetric Transformations: Beyond epoxidation, chiral salen complexes have been successfully employed in a variety of other asymmetric reactions, including cyclopropanation, aziridination, Diels-Alder reactions, and kinetic resolutions.[5]

Bioinorganic Chemistry and Medicinal Applications

The ability of salen complexes to mimic the active sites of metalloenzymes has spurred significant research into their biological applications.

-

Enzyme Mimics: Salen complexes have been developed as mimics for various enzymes, including peroxidases and catalases.

-

Anticancer Agents: A growing body of evidence suggests that certain salen-metal complexes exhibit potent anticancer activity.[19] Iron-salen complexes, for instance, have been shown to induce apoptosis (programmed cell death) in cancer cells.[20][21][22] The proposed mechanism involves the generation of reactive oxygen species (ROS), leading to DNA damage and the activation of the mitochondrial apoptosis pathway, characterized by the release of cytochrome c and activation of caspases.[20][21][22] The planar structure of some salen complexes also allows for intercalation with DNA, further contributing to their cytotoxic effects.[13]

dot graph "Anticancer_Mechanism" { layout=dot; rankdir="TB"; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption { label = "Proposed mechanism of anticancer activity for iron-salen complexes."; fontsize = 10; }

Materials Science

The structural versatility and stability of salen complexes make them attractive building blocks for advanced materials. They have been incorporated into polymers, metal-organic frameworks (MOFs), and sensory materials. Their unique electronic and magnetic properties are also being explored for applications in molecular electronics and spintronics.

Future Perspectives

The journey of salen-type Schiff bases, from their discovery by Pfeiffer to their current multifaceted applications, is a testament to their remarkable versatility. The future of salen chemistry is bright, with ongoing research focused on the development of novel ligand architectures for more efficient and selective catalysts, the design of next-generation therapeutic agents with improved targeting and reduced side effects, and the creation of innovative materials with tailored properties. As our understanding of structure-property relationships deepens, the legacy of salen-type Schiff bases is set to continue to expand, solidifying their place as a cornerstone of modern chemistry.

References

- 1. Pfeiffer, P., Breith, E., Lubbe, E. and Tsumaki, T. (1933) Tricyclische orthokodensierte Nebenvaenzringe. Justus Liebigs Annalen der Chemie, 503, 84-130. - References - Scientific Research Publishing [scirp.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. Salen Ligands and Co-Salen Complexes [bldpharm.com]

- 6. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 7. Jacobsen's catalyst - Wikipedia [en.wikipedia.org]

- 8. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 10. Synthesis and Characterization of Some Chiral Metal-Salen Complexes Bearing a Ferrocenophane Substituent - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New 5-Chloro-Maleonitrile-Salen Ligand and Relative Co(II) Complex [mdpi.com]

- 12. How the Metal Ion Affects the 1H NMR Chemical Shift Values of Schiff Base Metal Complexes: Rationalization by DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. jetir.org [jetir.org]

- 15. Cu(II), Ni(II), and Zn(II) Complexes of Salan-Type Ligand Containing Ester Groups: Synthesis, Characterization, Electrochemical Properties, and In Vitro Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. chemgroups.northwestern.edu [chemgroups.northwestern.edu]

- 18. pubs.acs.org [pubs.acs.org]

- 19. researchgate.net [researchgate.net]

- 20. Iron(III)-salen damages DNA and induces apoptosis in human cell via mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Induction of apoptosis by Fe(salen)Cl through caspase-dependent pathway specifically in tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

Theoretical studies on N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

An In-depth Technical Guide to the Theoretical Exploration of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine

Abstract

N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, a prominent member of the salen-type Schiff base family, has garnered significant attention for its versatile coordination chemistry, catalytic activity, and potent applications in chemical sensing and materials science.[1][2] Its utility is deeply rooted in its electronic structure and photophysical properties, which can be profoundly understood and predicted through theoretical and computational studies. This guide provides an in-depth exploration of the theoretical methodologies employed to investigate this molecule, offering researchers, scientists, and drug development professionals a framework for leveraging computational chemistry to elucidate its behavior and design novel applications. We will delve into the causality behind computational choices, present self-validating protocols, and ground the discussion in authoritative references.

Introduction: The Significance of Salen-Type Ligands

Schiff bases, characterized by the azomethine or imine (-C=N-) group, are a cornerstone of coordination chemistry.[2][3] Among them, tetradentate salen ligands, such as N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, are particularly noteworthy. They are readily synthesized via the condensation of salicylaldehyde derivatives with diamines and can form stable complexes with a wide array of transition metals.[4][5] The resulting metal complexes have demonstrated remarkable efficacy in catalysis, anti-cancer applications, and as advanced materials.[1][6] The 5-hydroxy substitution on the salicylidene rings provides an additional site for interaction and subtly modulates the electronic properties of the entire molecule, making it an intriguing subject for both experimental and theoretical investigation.

Theoretical studies, primarily employing Density Functional Theory (DFT), serve as a powerful complement to experimental work. They provide a molecular-level understanding that is often inaccessible through empirical methods alone. By modeling the molecule in silico, we can predict its three-dimensional structure, analyze its molecular orbitals, simulate its spectroscopic signatures, and explore its interaction with other species, thereby guiding and rationalizing experimental design.

Foundational Theoretical Principles: Ground-State Properties

The first step in any theoretical investigation is to determine the most stable structure of the molecule. This is achieved through geometry optimization, a process that finds the minimum energy conformation on the potential energy surface.

The Choice of Method: Density Functional Theory (DFT)

For a molecule of this size, DFT offers the best compromise between computational accuracy and cost. Unlike more computationally expensive ab initio methods, DFT approximates the many-electron problem by focusing on the electron density. The choice of the functional and basis set is critical for obtaining reliable results.

-

Expertise & Experience: The B3LYP hybrid functional is frequently chosen for organic molecules and transition metal complexes of this type. It incorporates a portion of the exact Hartree-Fock exchange, which provides a more accurate description of electronic behavior than pure DFT functionals.[7][8] For the basis set, a Pople-style set such as 6-311+G(d,p) is a robust choice. The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which are essential for describing the anisotropic nature of chemical bonds. The "+" signifies the inclusion of diffuse functions, which are crucial for accurately modeling systems with lone pairs or potential for hydrogen bonding, both present in our molecule.[7][8]

Molecular Geometry and Electronic Structure

A DFT-optimized structure of N,N'-Bis(5-hydroxysalicylidene)ethylenediamine reveals a nearly planar geometry, stabilized by two strong intramolecular O-H···N hydrogen bonds.[9] These bonds are critical to the ligand's pre-organized structure, which facilitates metal chelation.

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides invaluable insight into the molecule's electronic properties and reactivity.[10]

-

HOMO: Typically localized on the electron-rich phenolate rings.

-

LUMO: Primarily distributed over the imine (-C=N-) bridges.[10]

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more readily excited.[10][11] Theoretical calculations allow for the precise quantification of this gap and visualization of the orbitals, which helps in predicting sites of electrophilic and nucleophilic attack.

Diagram 1: Computational Workflow for Theoretical Analysis

Caption: A typical workflow for the theoretical study of a Schiff base ligand.

Probing Photophysics: Excited-State Calculations

Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for studying the excited states of molecules.[12][13] It allows us to simulate electronic absorption (UV-Vis) and emission (fluorescence) spectra, providing a direct comparison with experimental data and enabling the assignment of spectral bands to specific electronic transitions.

Simulating UV-Vis Absorption Spectra

TD-DFT calculations on the optimized ground-state geometry yield vertical excitation energies and their corresponding oscillator strengths. The oscillator strength is a measure of the probability of a given electronic transition, with higher values corresponding to more intense absorption bands.

For N,N'-Bis(5-hydroxysalicylidene)ethylenediamine, the UV-Vis spectrum is typically characterized by intense bands in the UV region, which are assigned to π→π* transitions localized on the aromatic rings, and a lower-energy band corresponding to an n→π* transition involving the lone pair electrons on the imine nitrogen atoms.[9]

The Mechanism of Fluorescence: ESIPT and Sensing

Many salicylidene Schiff bases are known to exhibit Excited-State Intramolecular Proton Transfer (ESIPT).[14] Upon photoexcitation, the phenolic proton can transfer to the imine nitrogen, forming a transient keto-tautomer in the excited state. This new species is electronically distinct and relaxes to the ground state by emitting light (fluorescence) at a significantly longer wavelength (a large Stokes shift) than the initial absorption.

Table 1: Comparison of Theoretical vs. Experimental Spectroscopic Data

| Property | Calculated (TD-DFT/B3LYP) | Experimental | Electronic Transition Assignment |

|---|---|---|---|

| λmax1 (Absorption) | ~395 nm | ~395 nm[15] | n→π* (Imine) |

| λmax2 (Absorption) | ~315 nm | ~320 nm | π→π* (Aromatic) |

| λem (Fluorescence) | ~520 nm | ~530 nm | Keto* → Keto (ESIPT) |

Note: Calculated values are representative and can vary with the computational model (e.g., solvent effects).

This ESIPT process is highly sensitive to the molecular environment. The presence of metal ions, for instance, can alter the fluorescence behavior dramatically, forming the basis for chemical sensing.[15] Coordination to a metal ion can inhibit the ESIPT process, leading to fluorescence quenching, or it can form a rigid complex that enhances fluorescence emission, a mechanism known as Chelation-Enhanced Fluorescence (CHEF).[15] Theoretical models can predict which mechanism will dominate by calculating the properties of the molecule-ion complex.

Diagram 2: Excited-State Intramolecular Proton Transfer (ESIPT)

Caption: Energy level diagram illustrating the ESIPT mechanism.

A Practical Guide: Performing the Calculations